2-Chloro-1-ethynyl-3-fluorobenzene
Description
2-Chloro-1-ethynyl-3-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a fluorine atom attached to the benzene ring
Properties
IUPAC Name |
2-chloro-1-ethynyl-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVBJPQAKVHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethynyl-3-fluorobenzene typically involves the introduction of the ethynyl group onto a fluorobenzene derivative. One common method is through the use of electrophilic aromatic substitution reactions, where the ethynyl group is introduced via a coupling reaction, such as the Sonogashira coupling. This reaction often employs palladium catalysts and copper co-catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethynyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl-containing derivatives or reduction to form saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while addition of hydrogen halides can produce haloalkenes.
Scientific Research Applications
2-Chloro-1-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine and fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-3-fluorobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-ethynylbenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Chloro-1-ethynyl-2-fluorobenzene: Positional isomer with different reactivity and physical properties.
Uniqueness
2-Chloro-1-ethynyl-3-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in organic synthesis.
Biological Activity
2-Chloro-1-ethynyl-3-fluorobenzene is an organic compound with the molecular formula C8H5ClF. It belongs to the class of halogenated aromatic compounds and has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.
- Molecular Weight : 160.58 g/mol
- CAS Number : 2003928-77-4
- Structure : The compound features a chloro and a fluorine substituent on a benzene ring, along with an ethynyl group, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its reactivity, potentially allowing it to participate in nucleophilic substitution reactions and other chemical transformations within biological systems.
Target Interactions
Research indicates that halogenated compounds can modulate enzyme activity through:
- Inhibition of Enzymatic Pathways : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound may also bind to certain receptors, influencing signaling pathways within cells.
Antimicrobial Activity
Studies have shown that halogenated aromatic compounds exhibit significant antimicrobial properties. For example:
- Case Study : A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Cytotoxicity
Research has also indicated potential cytotoxic effects of this compound on cancer cell lines.
- Cell Line Studies : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines at micromolar concentrations. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
